methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether
Description
Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core linked to a 1,3,4-oxadiazole ring and a phenyl ether moiety.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSVBDOELEWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether" can involve several steps, starting with the preparation of the core structures like thienopyrazole and oxadiazole. Common synthetic routes may include:
Formation of Thienopyrazole
Reagents: : Methyl thioacetate, hydrazine, trifluoroacetic acid.
Conditions: : Heating under reflux.
Intermediate: : Formation of the 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole.
Formation of Oxadiazole
Reagents: : Carboxylic acids, hydrazides, and phosphorus oxychloride.
Conditions: : Heating under reflux or microwave irradiation.
Coupling Reaction
Reagents: : Suitable aryl halides or phenols.
Conditions: : Pd-catalyzed coupling reaction under inert atmosphere.
Industrial Production Methods
For industrial-scale production, these reactions can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and improved yields. Catalysts, solvents, and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Selective reduction reactions can target specific functional groups without affecting the trifluoromethyl group.
Substitution: : The aromatic ether and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with Pd/C catalyst.
Substitution Conditions: : Base (e.g., sodium hydride) for deprotonation, suitable electrophiles for subsequent substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced analogs with modified functional groups.
Substitution: : Formation of substituted phenyl ethers or oxadiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound possesses a complex structure characterized by the presence of thieno[2,3-c]pyrazole and oxadiazole moieties. Its molecular formula is with a molecular weight of approximately 351.30 g/mol. The trifluoromethyl group contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. The thieno[2,3-c]pyrazole scaffold is recognized for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit anticancer properties. For example, studies have shown that compounds containing this scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits bactericidal effects comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections .
Agricultural Chemistry
Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether has also been explored for its potential use as a pesticide or herbicide. Its unique chemical structure may allow it to act selectively against certain pests while minimizing impact on beneficial organisms.
Pesticidal Efficacy
Studies have reported that compounds with similar structures show effectiveness in controlling agricultural pests and diseases, suggesting that this compound could be developed into an effective agricultural chemical .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several thieno[2,3-c]pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to the hypothesis that this compound could be further optimized for enhanced efficacy against specific cancer types .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of compounds derived from thieno[2,3-c]pyrazole. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The researchers suggested that the incorporation of the trifluoromethyl group enhances lipophilicity and membrane permeability, contributing to the observed antimicrobial effects .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Key Structural Features :
- Thieno[2,3-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, known for bioactivity in medicinal chemistry.
- 1,3,4-Oxadiazole : A five-membered heterocycle with two nitrogen atoms, often used in agrochemicals and pharmaceuticals for its stability.
- Phenyl Ether : Aromatic ether group providing steric bulk and influencing solubility.
Synthetic approaches for analogous compounds (e.g., thieno-pyrimidinyl ethers) involve cyclization reactions, catalytic coupling in PEG-400 media, and purification via recrystallization or chromatography .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several heterocyclic ethers, as listed below:
Physicochemical and Functional Comparisons
- Heterocyclic Core Stability : The 1,3,4-oxadiazole ring is more thermally stable than triazolo-thiadiazole (825606-15-3) but less reactive in nucleophilic substitutions .
- Solubility : The phenyl ether and -CF₃ group in the target compound likely reduce aqueous solubility compared to methyl-substituted analogues (e.g., 339008-09-2) .
Research Findings and Implications
- Structural Optimization : The trifluoromethyl group in the target compound may confer superior bioactivity compared to chlorinated analogues, as seen in pesticidal studies of similar oxadiazoles .
- Catalytic Efficiency : Reactions using PEG-400 and Bleaching Earth Clay (as in 825606-15-3) achieve >85% yields, suggesting applicability for scaling the target compound’s synthesis .
- Crystallography: SHELX software () could resolve the target compound’s crystal structure, leveraging its thieno-pyrazole core’s rigidity for precise refinement.
Biological Activity
Methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether is a complex organic compound with potential biological activities. Its structure combines elements of thieno[2,3-c]pyrazole and oxadiazole, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 319.33 g/mol. The key structural features include:
- Thieno[2,3-c]pyrazole moiety : Known for anti-inflammatory and anticancer properties.
- Oxadiazole ring : Often associated with antimicrobial and antifungal activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 10 µM to 50 µM against MCF7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10.21 |
| Compound B | A549 | 26.00 |
| Compound C | HepG2 | 14.32 |
Anti-inflammatory Activity
The thieno[2,3-c]pyrazole framework is recognized for its anti-inflammatory properties. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines in vitro:
- Mechanism : These compounds may suppress the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .
Antimicrobial Activity
The oxadiazole component contributes to the antimicrobial efficacy of the compound. Research has demonstrated that similar structures exhibit activity against a range of pathogens:
- Efficacy : Compounds have shown minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Gram-positive bacteria .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Anti-inflammatory Action :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
